Unveiling 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol: A Technical Guide on its Discovery, Origin, and Biological Activity
Unveiling 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol: A Technical Guide on its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the diterpenoid compound 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol, a natural product with significant biological activities. The document details its discovery and origin, focusing on its isolation from the traditional Chinese medicinal plant Euphorbia kansui. Furthermore, it presents a compilation of its cytotoxic and apoptotic effects against various cell lines, supported by quantitative data and detailed experimental methodologies. Special emphasis is placed on elucidating the molecular mechanisms and signaling pathways through which this compound exerts its biological effects, visualized through detailed diagrams. This guide is intended to be a valuable resource for researchers in natural product chemistry, pharmacology, and oncology, providing a foundation for further investigation and potential therapeutic development.
Discovery and Origin
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol is a member of the ingenol (B1671944) class of diterpenoids.[1] Its discovery is intrinsically linked to the phytochemical investigation of Euphorbia kansui, a plant species that has been utilized for centuries in traditional Chinese medicine for the treatment of conditions such as edema, ascites, and asthma.[2][3] The primary source of this compound is the root of Euphorbia kansui.[4][5][6]
Initial studies focused on identifying the bioactive constituents responsible for both the therapeutic and toxic effects of Euphorbia kansui.[3] Through bioassay-guided fractionation and isolation techniques, 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol was identified as one of the major diterpenoid components.[2][7] Its characterization was achieved through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[8][9] The presence of this compound, along with other related ingenol and jatrophane diterpenoids, contributes to the complex pharmacological profile of Euphorbia kansui.[6]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃₂H₄₄O₇ |
| Molecular Weight | 540.7 g/mol |
| Appearance | Not explicitly stated in the provided results. |
| Solubility | Soluble in dimethyl sulfoxide (B87167) (DMSO).[10] |
Biological Activity and Quantitative Data
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol has demonstrated significant cytotoxic and antiproliferative activities against a range of cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Cell Line | Cell Type | IC50 Value | Reference |
| IEC-6 | Rat Intestinal Epithelial Cells | 5.74 µg/mL | [11] |
| Jeko-1 | Human Mantle Cell Lymphoma | ~0.5 µM (for 50% inhibition at 48h) | [10] |
| Panc-1 | Human Pancreatic Cancer | Not explicitly stated, but higher than Jeko-1 | [10] |
Experimental Protocols
Isolation and Purification
A targeted separation and purification method for 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol from the crude dichloromethane (B109758) extract of Euphorbia kansui has been established using an offline coupling of High-Performance Liquid Chromatography/Electrospray Ionization Multi-stage Mass Spectrometry (HPLC-ESI-MSn) and High-Speed Counter-Current Chromatography (HSCCC).[4]
Protocol Outline:
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Extraction: The dried roots of Euphorbia kansui are extracted with dichloromethane.
-
Initial Cleanup: The crude extract undergoes an initial clean-up step on a silica (B1680970) gel column.
-
Targeted Fractionation (HPLC-ESI-MSn): The cleaned extract is subjected to HPLC-ESI-MSn to identify and target fractions containing 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol and its isomers.
-
Purification (HSCCC): The targeted fractions are then separated and purified using High-Speed Counter-Current Chromatography to yield the pure compound.[4]
Cell Viability and Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol on cancer cells is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]
Protocol Outline:
-
Cell Seeding: Cancer cells (e.g., Jeko-1, Panc-1) are seeded in 96-well plates at an appropriate density.
-
Compound Treatment: The cells are treated with various concentrations of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol dissolved in a suitable solvent (e.g., DMSO) and incubated for a specific period (e.g., 48 hours).[10]
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: A solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. Cell viability is calculated as a percentage of the control (untreated) cells.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
Apoptosis induction is assessed using Annexin V-FITC and Propidium Iodide (PI) dual staining followed by flow cytometry.
Protocol Outline:
-
Cell Treatment: Cells are treated with 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol for a designated time.
-
Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and PI are added to the cell suspension.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Mechanisms of Action
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol induces apoptosis through multiple signaling pathways, primarily involving the mitochondrial pathway and the DNA damage response pathway.
Mitochondrial Apoptosis Pathway in Intestinal Epithelial Cells (IEC-6)
In rat intestinal epithelial cells (IEC-6), the compound triggers apoptosis via the mitochondrial pathway.[11] This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and subsequent activation of the caspase cascade.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Regulation of aquaporin-2 using traditional Chinese medicine in water balance disorders: a literature review [frontiersin.org]
- 8. Bio-Guided Isolation of the Cytotoxic Terpenoids from the Roots of Euphorbia kansui against Human Normal Cell Lines L-O… [ouci.dntb.gov.ua]
- 9. Eclalbasaponin I | CAS:158511-59-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol induces apoptosis in intestinal epithelial cells of rats via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
